molecular formula C9H6ClNO3S B3010918 2-Phenyl-1,3-oxazole-5-sulfonyl chloride CAS No. 2225147-22-6

2-Phenyl-1,3-oxazole-5-sulfonyl chloride

Cat. No. B3010918
CAS RN: 2225147-22-6
M. Wt: 243.66
InChI Key: MWQSCIWHFJDERO-UHFFFAOYSA-N
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Description

“2-Phenyl-1,3-oxazole-5-sulfonyl chloride” is a chemical compound with the IUPAC name 2-phenyloxazole-5-sulfonyl chloride . It has a molecular weight of 243.67 .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride consists of a phenyl group attached to the 2-position of an oxazole ring, which has a sulfonyl chloride group at the 5-position .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Extended Oxazoles

2-Phenyl-1,3-oxazole-5-sulfonyl chloride is a versatile scaffold for synthetic chemistry. It's particularly useful for elaboration at the 2-methylene position, leading to the synthesis of extended oxazoles. These compounds are synthesized through reactions with various alkyl halides, yielding a range of products including monoalkylated, dialkylated, and cyclic products. An example of its application includes the synthesis of anti-inflammatory drugs like Oxaprozin (Patil & Luzzio, 2016).

Palladium-Catalyzed Desulfitative C-Arylation

This chemical is used in palladium-catalyzed desulfitative C-arylation of benzo[d]oxazole C-H bonds with arene sulfonyl chlorides. This method tolerates various substituents on the phenyl ring of sulfonyl chlorides, providing an efficient synthesis route for 2-aryl benzoxazoles (Zhang et al., 2011).

Heterocyclic System Synthesis

The reaction of 2-phenyl-1,3-oxazole-5-sulfonyl chloride with certain amines leads to the formation of new heterocyclic systems, such as oxazolo-pyrazolo-pyrimidines and oxazolo-triazolo-pyrimidines. These reactions involve the formation of sulfonyl-carbonitriles and subsequent transformations (Kornienko et al., 2014).

General Methodology for Oxazole Synthesis

This compound is essential in synthesizing 2,5-disubstituted-1,3-oxazoles. Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, useful for reactions with electrophiles like aldehydes and ketones, and for cross-coupling reactions (Williams & Fu, 2010).

Solid-Phase Synthesis

It's used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, a process which involves attaching 1,2-diols to a solid support and subsequent reactions. This method is significant for producing compounds with high enantiopurity, important in drug development (Holte et al., 1998).

Anticancer Activity

Compounds derived from 2-phenyl-1,3-oxazole-5-sulfonyl chloride have shown potential in anticancer applications. They have been evaluated against various cancer cell lines, with some exhibiting potent cytotoxic activity. These compounds are also studied for molecular docking to understand their interaction with cancer-related proteins (Pilyo et al., 2020).

Fluorescent Molecular Probes

2-Phenyl-1,3-oxazole-5-sulfonyl chloride derivatives are used in synthesizing fluorescent solvatochromic dyes. These dyes, showing strong solvent-dependent fluorescence, are useful in studying biological events and processes due to their fluorescence-environment dependence and high quantum yields (Diwu et al., 1997).

Safety And Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-phenyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQSCIWHFJDERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-oxazole-5-sulfonyl chloride

CAS RN

2225147-22-6
Record name 2-phenyl-1,3-oxazole-5-sulfonyl chloride
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